Silandrone

Descripción

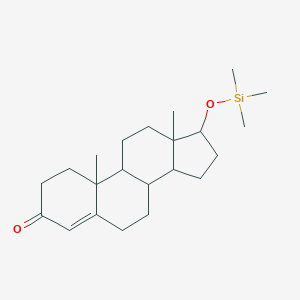

Structure

3D Structure

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-trimethylsilyloxy-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H36O2Si/c1-21-12-10-16(23)14-15(21)6-7-17-18-8-9-20(24-25(3,4)5)22(18,2)13-11-19(17)21/h14,17-20H,6-13H2,1-5H3/t17-,18-,19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZDTAXZHUDITM-WLNPFYQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O[Si](C)(C)C)CCC4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O[Si](C)(C)C)CCC4=CC(=O)CC[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H36O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884126 | |

| Record name | Androst-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17.beta.)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5055-42-5 | |

| Record name | Silandrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5055-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silandrone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005055425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silandrone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=95147 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Androst-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17.beta.)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Androst-4-en-3-one, 17-[(trimethylsilyl)oxy]-, (17.beta.)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Silandrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SILANDRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY7GL3CCE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Silandrone: A Technical Guide to its Function as an Androgen Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silandrone (17β-(trimethylsiloxy)androst-4-en-3-one), also known by its developmental code name SC-16148, is a synthetic, orally active anabolic-androgenic steroid (AAS) developed in the 1960s. As a derivative of testosterone (B1683101), its mechanism of action is primarily mediated through its function as an agonist of the androgen receptor (AR). This technical guide provides an in-depth overview of this compound's role as an AR agonist, including its binding characteristics, signaling pathways, and the experimental protocols used for its characterization. While specific quantitative data for this compound is not extensively available in publicly accessible literature, this guide presents representative data for a potent AR agonist to illustrate its expected pharmacological profile.

Quantitative Data Summary

The following tables summarize the expected quantitative pharmacology of a potent androgen receptor agonist like this compound. These values are illustrative and based on the characterization of other well-studied androgens.

Table 1: Representative In Vitro Activity of a Potent Androgen Receptor Agonist

| Parameter | Description | Representative Value |

| Binding Affinity (Ki) | Concentration of the ligand that occupies 50% of the receptors at equilibrium in a competitive binding assay. A lower Ki indicates higher binding affinity. | 0.1 - 1.0 nM |

| Half-maximal Inhibitory Concentration (IC50) | Concentration of an unlabeled ligand that displaces 50% of a radiolabeled ligand from the receptor. | 0.5 - 5.0 nM |

| Half-maximal Effective Concentration (EC50) | Concentration of the agonist that provokes a response halfway between the baseline and maximum response in a functional assay (e.g., reporter gene assay). | 0.05 - 0.5 nM |

| Maximum Efficacy (Emax) | The maximum response achievable by the agonist in a functional assay, often expressed as a percentage relative to a reference agonist like Dihydrotestosterone (DHT). | 90 - 110% (relative to DHT) |

Table 2: Representative In Vivo Anabolic and Androgenic Activity (Hershberger Assay in Castrated Rats)

| Tissue | Parameter | Expected Outcome with Potent Agonist |

| Levator Ani Muscle | Anabolic Activity | Significant increase in weight |

| Seminal Vesicles | Androgenic Activity | Significant increase in weight |

| Ventral Prostate | Androgenic Activity | Significant increase in weight |

| Glans Penis | Androgenic Activity | Significant increase in weight |

| Cowper's Gland | Androgenic Activity | Significant increase in weight |

Androgen Receptor Signaling Pathway

This compound, as an androgen receptor agonist, initiates a cascade of molecular events that ultimately leads to the modulation of gene expression in target tissues. The binding of this compound to the AR triggers a conformational change in the receptor, its dissociation from heat shock proteins, dimerization, and translocation to the nucleus where it binds to androgen response elements (AREs) on the DNA, thereby regulating the transcription of androgen-responsive genes.[1][2]

Androgen Receptor Signaling Pathway

Experimental Protocols

The following are representative protocols for the in vitro and in vivo characterization of an androgen receptor agonist like this compound.

Androgen Receptor Competitive Binding Assay

This assay determines the binding affinity of a test compound for the androgen receptor by measuring its ability to compete with a radiolabeled androgen.

a. Materials:

-

Recombinant human androgen receptor (or cytosol preparation from androgen-sensitive tissue like rat prostate).

-

Radiolabeled ligand: [³H]-Mibolerone or [³H]-R1881.

-

Unlabeled reference androgen: Dihydrotestosterone (DHT).

-

Test compound (this compound).

-

Assay buffer (e.g., TEGD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, pH 7.4).

-

Hydroxyapatite (B223615) slurry or dextran-coated charcoal.

-

Scintillation vials and scintillation cocktail.

b. Procedure:

-

Prepare serial dilutions of the test compound and the unlabeled reference androgen in the assay buffer.

-

In microcentrifuge tubes, combine the AR preparation, a fixed concentration of the radiolabeled ligand (e.g., 1 nM [³H]-Mibolerone), and varying concentrations of the test compound or reference androgen.

-

To determine non-specific binding, a set of tubes will contain a high concentration of the unlabeled reference androgen (e.g., 1 µM DHT).

-

Incubate the mixture at 4°C for 18-24 hours to reach equilibrium.

-

To separate bound from free radioligand, add hydroxyapatite slurry or dextran-coated charcoal to each tube.

-

Incubate on ice for 15-30 minutes with intermittent vortexing.

-

Centrifuge to pellet the adsorbent material with the bound receptor-ligand complex.

-

Transfer the supernatant (containing the bound radioligand if using hydroxyapatite, or the free radioligand if using charcoal) to scintillation vials.

-

Add scintillation cocktail and measure radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.

Androgen Receptor Transcriptional Activation (Reporter Gene) Assay

This cell-based assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.

a. Materials:

-

A suitable mammalian cell line (e.g., HEK293, PC-3, or MDA-kb2) stably or transiently transfected with an androgen receptor expression vector and a reporter vector containing an androgen-responsive promoter driving a reporter gene (e.g., luciferase or β-galactosidase).

-

Cell culture medium (e.g., DMEM) supplemented with charcoal-stripped fetal bovine serum (to remove endogenous steroids).

-

Test compound (this compound) and reference agonist (DHT).

-

Luciferase assay reagent.

-

Luminometer.

b. Procedure:

-

Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of the test compound and the reference agonist in the appropriate cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the different concentrations of the test compound or reference agonist. Include a vehicle control (e.g., DMSO).

-

Incubate the cells for 18-24 hours at 37°C in a CO2 incubator.

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the manufacturer's instructions.

-

Plot the reporter activity against the log of the agonist concentration to generate a dose-response curve and determine the EC50 and Emax values.

In Vivo Anabolic and Androgenic Activity (Hershberger Assay)

The Hershberger assay is a standardized in vivo method to assess the androgenic and anabolic properties of a substance in castrated male rats.[3][4]

a. Animals:

-

Peripubertal male rats (e.g., Sprague-Dawley or Wistar), castrated at approximately 42 days of age.

b. Procedure:

-

Allow the rats to recover for at least 7 days post-castration.

-

Randomly assign the animals to different treatment groups: vehicle control, positive control (e.g., testosterone propionate), and at least two dose levels of the test compound (this compound).

-

Administer the test compound and controls daily for 10 consecutive days via oral gavage or subcutaneous injection.

-

Record body weights daily.

-

On day 11 (approximately 24 hours after the last dose), euthanize the animals and carefully dissect the following androgen-sensitive tissues: ventral prostate, seminal vesicles (with coagulating glands and fluids), levator ani-bulbocavernosus muscle, Cowper's glands, and glans penis.

-

Record the wet weights of these tissues.

-

Statistically compare the tissue weights of the treated groups to the vehicle control group. A significant increase in the weights of the levator ani muscle is indicative of anabolic activity, while increases in the weights of the other tissues indicate androgenic activity.

Experimental Workflow

The characterization of a novel androgen receptor agonist like this compound typically follows a multi-stage experimental workflow, from initial screening to in vivo validation.

Experimental Workflow for AR Agonist Characterization

Conclusion

This compound is a potent androgen receptor agonist with a unique profile that includes oral activity and a long duration of action. Although detailed quantitative data from its initial development are not widely disseminated, its qualitative descriptions point to a strong interaction with the androgen receptor, leading to robust anabolic and androgenic effects. The experimental protocols and workflows described in this guide provide a comprehensive framework for the characterization of this compound and other novel androgen receptor agonists, which is essential for advancing research and development in areas such as hormone replacement therapy and the treatment of muscle-wasting conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. DEVELOPMENT OF A CURATED HERSHBERGER DATABASE - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hershberger assay to investigate the effects of endocrine-disrupting compounds with androgenic or antiandrogenic activity in castrate-immature male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Silandrone: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silandrone (developmental code name SC-16148) is a synthetic anabolic-androgenic steroid (AAS) that was developed by G.D. Searle & Company in the 1960s.[1] It is a derivative of testosterone (B1683101), specifically the 17β-trimethylsilyl ether of testosterone.[1] Although never commercially marketed, this compound is of interest to researchers due to its unique properties, including oral activity and a long duration of action.[1][2] This technical guide provides an in-depth overview of the chemical structure and synthesis of this compound, including quantitative data, experimental protocols, and relevant biological pathways.

Chemical Structure and Properties

This compound is chemically known as 17β-(trimethylsiloxy)androst-4-en-3-one.[2] The introduction of the trimethylsilyl (B98337) ether group at the 17β-position of the testosterone molecule significantly alters its physicochemical properties, leading to enhanced oral bioavailability and a prolonged duration of action compared to its parent compound, testosterone.

Quantitative Data Summary

| Property | Value | Reference |

| Molecular Formula | C₂₂H₃₆O₂Si | |

| Molecular Weight | 360.6 g/mol | |

| CAS Number | 5055-42-5 | |

| Systematic Name | 17β-(trimethylsiloxy)androst-4-en-3-one | |

| ¹H NMR (CDCl₃, δ, ppm) | 0.1-0.3 (s, 9H, Si(CH₃)₃), 3.62 (t, 1H, 17α-H) | |

| ¹³C NMR (CDCl₃, δ, ppm) | 81.3 (C17) |

Synthesis of this compound

The primary synthetic route to this compound is the etherification of testosterone. This process involves the reaction of the 17β-hydroxyl group of testosterone with a silylating agent, typically trimethylsilyl chloride (TMCS), under anhydrous conditions.

General Synthesis Workflow

Caption: General workflow for the synthesis of this compound from testosterone.

Experimental Protocol: Etherification of Testosterone

The following is a representative experimental protocol for the synthesis of this compound. Researchers should optimize reaction conditions based on their specific laboratory settings and available reagents.

Materials:

-

Testosterone

-

Trimethylsilyl chloride (TMCS)

-

Anhydrous toluene or dichloromethane

-

Anhydrous pyridine or triethylamine

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

-

Silica (B1680970) gel for column chromatography

-

Solvents for chromatography (e.g., hexane (B92381)/ethyl acetate (B1210297) mixture)

Procedure:

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve testosterone in a minimal amount of anhydrous toluene or dichloromethane.

-

Addition of Reagents: To the stirred solution, add a suitable base such as anhydrous pyridine or triethylamine. This is followed by the dropwise addition of trimethylsilyl chloride (TMCS). The reaction is typically carried out at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the testosterone starting material and the formation of the this compound product.

-

Workup: Upon completion of the reaction, the mixture is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the reaction solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Purification: The solvent is removed under reduced pressure to yield the crude product. The crude this compound is then purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure product.

-

Characterization: The structure and purity of the synthesized this compound should be confirmed by analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Biological Activity and Signaling Pathway

As an anabolic-androgenic steroid, this compound functions as an agonist of the androgen receptor (AR). The binding of this compound (or its active metabolite, testosterone) to the AR initiates a signaling cascade that ultimately leads to the regulation of gene expression in target tissues.

Androgen Receptor Signaling Pathway

Caption: Simplified diagram of the androgen receptor signaling pathway activated by this compound.

Upon entering the cell, this compound binds to the androgen receptor in the cytoplasm, causing the dissociation of heat shock proteins. The activated androgen receptor-ligand complex then translocates to the nucleus, where it dimerizes and binds to specific DNA sequences known as androgen response elements (AREs). This binding modulates the transcription of target genes, leading to the physiological effects associated with androgens.

Conclusion

This compound represents a unique derivative of testosterone with altered pharmacokinetic properties due to the presence of a 17β-trimethylsilyl ether group. While it was never brought to market, its synthesis and biological activity provide valuable insights for researchers in the field of medicinal chemistry and drug development, particularly in the design of orally active steroid-based therapeutics with prolonged duration of action. Further research is warranted to fully elucidate its quantitative pharmacological profile.

References

Navigating the Pharmacokinetic Landscape of Orally Active Androgen Receptor Modulators: A Technical Overview

Disclaimer: Publicly available, in-depth pharmacokinetic data for the specific compound "Silandrone" (testosterone 17β-trimethylsilyl ether) is limited, as the compound was never commercially marketed.[1] This guide will utilize the comprehensive pharmacokinetic data of S-1, a potent and orally active Selective Androgen Receptor Modulator (SARM), as a representative example to illustrate the pharmacokinetic properties, experimental evaluation, and metabolic pathways relevant to this class of compounds. S-1, also known as 3-(4-fluorophenoxy)-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-propanamide, has been subject to detailed preclinical investigation, providing a robust dataset for this technical analysis.[2]

Executive Summary

This document provides a detailed examination of the pharmacokinetic profile of orally active selective androgen receptor modulators, using S-1 as a primary exemplar. Key findings from preclinical studies in Sprague-Dawley rats demonstrate that S-1 exhibits favorable oral bioavailability, a moderate volume of distribution, and is extensively metabolized.[2] This guide will delve into the absorption, distribution, metabolism, and excretion (ADME) characteristics, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological and procedural pathways.

Pharmacokinetic Profile of S-1

The pharmacokinetic properties of S-1 have been characterized following both intravenous (i.v.) and oral (p.o.) administration in male Sprague-Dawley rats. The compound demonstrates linear pharmacokinetics within the pharmacological dose range.[2]

Absorption

Following oral administration, S-1 is readily absorbed, with the time to reach maximum plasma concentration (Tmax) ranging from 4.6 to 8.5 hours, indicating a relatively slow absorption rate.[2] The oral bioavailability of S-1 was consistently around 55% to 60% across different doses, suggesting good absorption from the gastrointestinal tract.

Distribution

S-1 shows a moderate volume of distribution (Vss), approximately 1.5 L/kg, suggesting that the compound distributes moderately into tissues outside of the systemic circulation.

Metabolism

S-1 undergoes extensive metabolism, with forty phase I and phase II metabolites identified in the urine and feces of rats. The primary metabolic pathways include Phase I reactions such as A-ring nitro reduction and B-ring hydroxylation, and Phase II reactions including sulfation, glucuronidation, and methylation. The two major urinary metabolites are a carboxylic acid derivative and a sulfate-conjugate of 4-nitro-3-trifluoromethylphenylamine.

Excretion

The clearance of S-1 is low, ranging from 3.6 to 5.2 ml/min/kg. The terminal half-life of S-1 is between 3.6 and 5.2 hours after intravenous administration, with comparable half-lives observed after oral administration.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of S-1 in male Sprague-Dawley rats.

Table 1: Pharmacokinetic Parameters of S-1 After Intravenous Administration

| Dose (mg/kg) | CL (ml/min/kg) | Vss (ml/kg) | t1/2 (h) |

| 0.1 | 5.2 ± 0.8 | 1560 ± 210 | 3.6 ± 0.5 |

| 1 | 4.4 ± 0.6 | 1460 ± 180 | 4.1 ± 0.4 |

| 10 | 4.0 ± 0.5 | 1510 ± 150 | 4.7 ± 0.6 |

| 30 | 3.6 ± 0.4 | 1490 ± 130 | 5.2 ± 0.7 |

Data are presented as mean ± S.E. (n=5 per group).

Table 2: Pharmacokinetic Parameters of S-1 After Oral Administration

| Dose (mg/kg) | Tmax (h) | Cmax (ng/ml) | AUC0-∞ (ng·h/ml) | F (%) |

| 0.1 | 4.6 ± 1.1 | 18 ± 3 | 320 ± 45 | 60 ± 8 |

| 1 | 6.2 ± 1.5 | 195 ± 35 | 3780 ± 510 | 58 ± 7 |

| 10 | 8.5 ± 2.0 | 2150 ± 410 | 41500 ± 6200 | 55 ± 8 |

| 30 | 7.8 ± 1.8 | 6800 ± 1100 | 138000 ± 21000 | 57 ± 9 |

Data are presented as mean ± S.E. (n=5 per group). F (%) denotes oral bioavailability.

Experimental Protocols

The following sections detail the methodologies employed in the pharmacokinetic studies of S-1.

Animal Studies

-

Subjects: Forty male Sprague-Dawley rats were used in the study.

-

Housing: Animals were housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

-

Drug Administration:

-

Intravenous (i.v.): S-1 was administered at doses of 0.1, 1, 10, or 30 mg/kg via a jugular vein catheter.

-

Oral (p.o.): S-1 was administered at the same dose levels via oral gavage.

-

-

Blood Sampling: Blood samples were collected at predetermined time points post-dosing. Plasma was separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method

-

Instrumentation: Plasma concentrations of S-1 were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

-

Sample Preparation: Plasma samples were subjected to protein precipitation followed by liquid-liquid extraction to isolate S-1 and an internal standard.

-

Chromatography: Chromatographic separation was achieved on a C18 reverse-phase column with a gradient mobile phase.

-

Mass Spectrometry: Detection was performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Pharmacokinetic Data Analysis

-

Software: Pharmacokinetic parameters were calculated using non-compartmental analysis with WinNonlin software.

-

Parameters Calculated: The area under the plasma concentration-time curve (AUC), clearance (CL), volume of distribution at steady state (Vss), terminal half-life (t1/2), maximum plasma concentration (Cmax), and time to maximum plasma concentration (Tmax) were determined.

-

Bioavailability: Oral bioavailability (F) was calculated as (AUCp.o. / AUCi.v.) × (Dosei.v. / Dosep.o.) × 100.

Visualized Pathways and Workflows

SARM Signaling Pathway

The following diagram illustrates a plausible signaling pathway for a selective androgen receptor modulator like S-1.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. PHARMACOKINETICS AND METABOLISM OF A SELECTIVE ANDROGEN RECEPTOR MODULATOR IN RATS: IMPLICATION OF MOLECULAR PROPERTIES AND INTENSIVE METABOLIC PROFILE TO INVESTIGATE IDEAL PHARMACOKINETIC CHARACTERISTICS OF A PROPANAMIDE IN PRECLINICAL STUDY - PMC [pmc.ncbi.nlm.nih.gov]

The Vanguard of Androgen Therapy: An In-depth Technical Guide to the Early Research and Development of Silandrone by G.D. Searle & Co.

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the seminal research and development of Silandrone (testosterone 17β-trimethylsilyl ether), a pioneering synthetic anabolic-androgenic steroid (AAS) developed by G.D. Searle & Co. in the 1960s under the developmental code name SC-16148. Although never commercially marketed, this compound's unique properties, including its prolonged duration of action and oral bioavailability, represented a significant advancement in steroid chemistry and pharmacology of the era. This document collates available data from foundational studies, detailing its biological activity, experimental protocols, and the logical framework behind its development.

Introduction

In the mid-20th century, G.D. Searle & Co. was at the forefront of steroid research, a field burgeoning with the potential to yield novel therapeutics for a range of conditions.[1][2] Following the success of their early anabolic agent, Nilevar (norethandrolone), the company's research efforts turned towards developing androgens with improved pharmacokinetic profiles, aiming for sustained action and oral activity to enhance patient compliance and therapeutic efficacy. This compound emerged from this research as a "singularly long-acting ether of testosterone (B1683101)," demonstrating significant potency and a remarkably extended duration of effect compared to the standard testosterone esters of the time.[3][4]

Physicochemical Properties and Synthesis

This compound is the 17β-trimethylsilyl ether of testosterone. The introduction of the trimethylsilyl (B98337) ether group at the C17β position of the testosterone molecule was a key chemical modification that conferred its unique properties. This modification protected the hydroxyl group from rapid metabolism, thereby extending its biological half-life.

Synthesis Protocol: While the specific, detailed synthesis protocols from G.D. Searle & Co.'s internal archives are not publicly available, the general synthesis of steroid ethers was an area of active investigation during that period. A plausible synthetic route, based on the chemical literature of the time, would involve the reaction of testosterone with a silylating agent, such as trimethylsilyl chloride, in the presence of a base to facilitate the formation of the ether linkage.

Preclinical Pharmacology: Quantitative Data

The early preclinical evaluation of this compound was primarily conducted in castrated male rats, a standard model for assessing androgenic and anabolic activity. The foundational study by F.J. Saunders of G.D. Searle & Co.'s Division of Biological Research provides the most critical quantitative data on the compound's activity.

Table 1: Comparative Anabolic and Androgenic Activity of this compound (SC-16148) and Testosterone Propionate in Castrated Rats

| Compound | Administration Route | Total Dose (mg) | Observation Period (days) | Levator Ani Muscle Weight (mg) (Anabolic Effect) | Seminal Vesicle Weight (mg) (Androgenic Effect) | Prostate Weight (mg) (Androgenic Effect) |

| Control (Oil) | Subcutaneous | - | 14 | 20.3 | 9.8 | 12.5 |

| Testosterone Propionate | Subcutaneous | 0.7 (0.05 mg/day) | 14 | 75.6 | 80.2 | 95.3 |

| This compound (SC-16148) | Subcutaneous | 0.7 | 14 | 88.5 | 95.1 | 115.7 |

| This compound (SC-16148) | Oral | 14 (1 mg/day) | 14 | 55.4 | 48.7 | 60.1 |

Data extracted and adapted from Saunders, F. J. (1966). A singularly long-acting ether of testosterone. Proceedings of the Society for Experimental Biology and Medicine, 123(2), 303-304.

Key Findings from Quantitative Data:

-

High Potency and Prolonged Action: A single subcutaneous injection of this compound demonstrated a greater anabolic and androgenic effect over a 14-day period compared to daily injections of testosterone propionate, highlighting its long-acting nature.

-

Oral Activity: this compound was shown to be orally active, a significant advantage over testosterone and its esters which are largely inactivated by first-pass metabolism in the liver when administered orally.

Experimental Protocols

The methodologies employed in the early evaluation of this compound were standard for the time and focused on bioassays in animal models to determine hormonal activity.

Androgenic and Anabolic Activity Assay (Modified Hershberger Assay)

-

Animal Model: Immature male rats, castrated to remove the endogenous source of androgens.

-

Procedure:

-

Animals were castrated and allowed a post-operative recovery period.

-

The test compounds (this compound or testosterone propionate) or a control vehicle (oil) were administered.

-

After the treatment period (e.g., 14 days), the animals were euthanized.

-

The ventral prostate, seminal vesicles (indicators of androgenic activity), and the levator ani muscle (an indicator of anabolic activity) were dissected and weighed.

-

-

Endpoints: The weights of the target organs were compared between the treated and control groups to determine the relative androgenic and anabolic potency of the compounds.

Behavioral Assay: Reinstatement of Sexual Behavior

A study by Le Boeuf and Allen investigated the effect of this compound on male sexual behavior in castrated rats.

-

Animal Model: Adult male rats, castrated to eliminate testosterone-dependent sexual behavior.

-

Procedure:

-

Male rats were castrated, leading to a decline in sexual behavior.

-

A single injection of this compound (SC-16148) was administered.

-

At various time points post-injection, the male rats were paired with receptive females, and their copulatory behavior was observed and quantified.

-

-

Endpoints: The frequency of mounts, intromissions, and ejaculations were recorded to assess the reinstatement and maintenance of male sexual behavior. The study found that a single injection of this compound could reinstate and maintain sexual behavior for a prolonged period.

Signaling Pathways and Mechanism of Action

While the intricate details of molecular signaling pathways were not the primary focus of research in the 1960s, the anabolic and androgenic effects of this compound are understood to be mediated through the androgen receptor (AR) .

dot

Caption: Androgen Receptor Signaling Pathway for this compound.

The trimethylsilyl ether moiety in this compound is likely cleaved in vivo, releasing testosterone to act on the androgen receptor. However, the slow cleavage of the ether would account for its prolonged duration of action. The binding of the active androgen to the AR initiates a cascade of events, including the translocation of the receptor-ligand complex to the nucleus, where it binds to androgen response elements on DNA, leading to the transcription of target genes responsible for the observed anabolic and androgenic effects.

Experimental Workflow

The early development of this compound at G.D. Searle & Co. would have followed a logical, albeit less technologically advanced, workflow compared to modern drug discovery.

dot

References

The Biological Activity of 17β-(trimethylsiloxy)androst-4-en-3-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biological activity of 17β-(trimethylsiloxy)androst-4-en-3-one. This compound is a synthetic derivative of the potent endogenous androgen, testosterone (B1683101). Due to the nature of the trimethylsilyl (B98337) (TMS) ether group, 17β-(trimethylsiloxy)androst-4-en-3-one is primarily considered a prodrug or a laboratory derivative of testosterone. The TMS group is anticipated to be readily hydrolyzed in vivo, releasing the biologically active parent compound, 17β-hydroxyandrost-4-en-3-one (testosterone). Therefore, this document focuses on the well-documented biological activities of testosterone, including its interaction with the androgen receptor, downstream signaling pathways, and its characteristic anabolic and androgenic effects. Detailed experimental protocols for assessing these activities are also provided.

Introduction: From Silylated Precursor to Active Androgen

17β-(trimethylsiloxy)androst-4-en-3-one is a synthetic androstane (B1237026) steroid. The key structural feature is the trimethylsilyl (TMS) ether linkage at the 17β position. Trimethylsilyl ethers are commonly used in organic synthesis as protecting groups for hydroxyl functionalities and in analytical chemistry to increase the volatility and thermal stability of compounds for gas chromatography-mass spectrometry (GC-MS) analysis.[1][2][3]

In a biological context, silyl (B83357) ethers are susceptible to hydrolysis under aqueous acidic or basic conditions, as well as enzymatic cleavage, to yield the corresponding alcohol.[4][5] It is therefore hypothesized that upon administration, 17β-(trimethylsiloxy)androst-4-en-3-one undergoes rapid hydrolysis in vivo to release testosterone, the primary male sex hormone. The biological activity of 17β-(trimethylsiloxy)androst-4-en-3-one is consequently attributable to the pharmacological actions of testosterone.

Mechanism of Action: The Androgen Receptor Signaling Pathway

The biological effects of testosterone are mediated through its interaction with the androgen receptor (AR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor. The activation of the AR initiates a cascade of molecular events that ultimately lead to changes in gene expression and cellular function.

The signaling pathway of the androgen receptor can be broadly categorized into classical (genomic) and non-classical (non-genomic) pathways.

Classical (Genomic) Signaling Pathway

The classical pathway involves the direct regulation of gene transcription and is responsible for the long-term effects of androgens.

-

Ligand Binding: Testosterone, being lipophilic, diffuses across the cell membrane and binds to the ligand-binding domain (LBD) of the AR located in the cytoplasm. In some target tissues, testosterone is first converted to the more potent androgen, 5α-dihydrotestosterone (DHT), by the enzyme 5α-reductase.

-

Conformational Change and Dissociation: Upon ligand binding, the AR undergoes a conformational change, leading to the dissociation of heat shock proteins (HSPs) that keep the receptor in an inactive state.

-

Dimerization and Nuclear Translocation: The activated AR-ligand complex forms a homodimer and translocates into the nucleus.

-

DNA Binding and Gene Transcription: In the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) located in the promoter or enhancer regions of target genes. This binding, along with the recruitment of co-activator or co-repressor proteins, modulates the transcription of androgen-responsive genes, leading to the synthesis of proteins that mediate the physiological effects of androgens.

Canonical Androgen Receptor Signaling Pathway

Non-Classical (Non-Genomic) Signaling Pathway

In addition to the classical genomic pathway, testosterone can elicit rapid cellular responses through non-classical, non-genomic signaling. These effects are initiated at the cell membrane or within the cytoplasm and involve the activation of various kinase signaling cascades. This pathway is less understood but is thought to contribute to some of the rapid physiological effects of androgens.

Quantitative Biological Activity Data

The biological activity of testosterone, the active metabolite of 17β-(trimethylsiloxy)androst-4-en-3-one, has been quantified in various in vitro and in vivo assays.

In Vitro Activity

| Assay Type | Parameter | Value | Cell Line/System | Reference |

| Androgen Receptor Binding | Relative Binding Affinity (RBA) vs. Methyltrienolone (MT) | Testosterone shows significant binding, though generally less than DHT and synthetic androgens like MT. | Rat skeletal muscle and prostate | |

| Relative Potency vs. Tetrahydrogestrinone (THG) | 7% | Human Androgen Receptor | ||

| Androgen Receptor Transactivation | EC50 | ~0.5 nM | CHO cells (stable transfection with hAR and MMTV-luc) | |

| EC50 | 23 nM (GFP reporter) | Yeast (Saccharomyces cerevisiae) | ||

| EC50 | 27 nM (β-galactosidase reporter) | Yeast (Saccharomyces cerevisiae) |

In Vivo Activity (Hershberger Assay)

The Hershberger assay is a short-term in vivo bioassay in castrated male rats used to detect androgenic and anti-androgenic substances. The weights of androgen-dependent tissues, such as the ventral prostate, seminal vesicles, and levator ani muscle, are measured.

| Compound | Dose | Tissue | % Weight Increase (vs. vehicle control) | Reference |

| Testosterone Propionate (B1217596) (TP) | 1 mg/kg/day (s.c.) | Ventral Prostate | Sub-maximal to maximal response | |

| Seminal Vesicles | Sub-maximal to maximal response | |||

| Levator Ani Muscle | Sub-maximal to maximal response | |||

| Methyltestosterone (B1676486) (MT) | 100 mg/kg/day (oral) | Ventral Prostate | Significant increase | |

| Seminal Vesicles | Significant increase | |||

| Levator Ani Muscle | Significant increase |

Experimental Protocols

In Vitro Androgen Receptor Competitive Binding Assay

This assay determines the ability of a test compound to compete with a radiolabeled androgen for binding to the androgen receptor.

Objective: To determine the relative binding affinity of a test compound for the androgen receptor.

Materials:

-

Rat prostate cytosol (source of AR)

-

[³H]-R1881 (methyltrienolone) as the radioligand

-

Test compound (e.g., 17β-(trimethylsiloxy)androst-4-en-3-one)

-

Reference androgen (e.g., testosterone, DHT)

-

Assay buffer (e.g., Tris-HCl with EDTA and dithiothreitol)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound and reference androgen.

-

In assay tubes, combine a fixed concentration of [³H]-R1881, the rat prostate cytosol preparation, and varying concentrations of the test compound or reference androgen.

-

Include control tubes for total binding (no competitor) and non-specific binding (excess of a non-labeled androgen).

-

Incubate the tubes to allow for competitive binding to reach equilibrium.

-

Separate the bound from unbound radioligand (e.g., using hydroxylapatite or charcoal-dextran).

-

Quantify the radioactivity of the bound fraction using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound and determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

In Vitro Androgen Receptor Transactivation Assay (Reporter Gene Assay)

This assay measures the ability of a compound to activate the androgen receptor and induce the expression of a reporter gene.

Objective: To determine the functional agonist or antagonist activity of a test compound on the androgen receptor.

Materials:

-

A mammalian cell line expressing the human androgen receptor (e.g., PC-3, LNCaP, or a stably transfected cell line like CHO or U2OS).

-

A reporter plasmid containing an androgen response element (ARE) driving the expression of a reporter gene (e.g., luciferase or green fluorescent protein - GFP).

-

A control plasmid for normalization (e.g., expressing Renilla luciferase).

-

Transfection reagent.

-

Test compound.

-

Reference agonist (e.g., DHT) and antagonist (e.g., flutamide).

-

Cell culture medium and reagents.

-

Luminometer or fluorescence plate reader.

Procedure:

-

Co-transfect the cells with the ARE-reporter plasmid and the normalization plasmid.

-

Plate the transfected cells in a multi-well plate.

-

Treat the cells with serial dilutions of the test compound. For antagonist testing, co-treat with a fixed concentration of a reference agonist.

-

Incubate the cells for a sufficient period to allow for gene expression (typically 24-48 hours).

-

Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

-

Normalize the reporter gene activity to the control plasmid activity.

-

Plot the dose-response curve and calculate the EC50 (for agonists) or IC50 (for antagonists).

Workflow for an Androgen Receptor Reporter Gene Assay

In Vivo Hershberger Bioassay

This assay evaluates the androgenic and anabolic activity of a substance in a living organism.

Objective: To assess the androgenic (effect on prostate and seminal vesicles) and anabolic (effect on levator ani muscle) properties of a test compound in vivo.

Animal Model: Immature, castrated male rats.

Procedure:

-

Male rats are castrated at a specific age (e.g., peripubertal).

-

After a post-castration recovery period, the animals are randomly assigned to treatment groups.

-

Groups are treated daily for a defined period (e.g., 5-10 days) with the test compound, a vehicle control, and a reference androgen (e.g., testosterone propionate). The administration can be oral or by injection.

-

At the end of the treatment period, the animals are euthanized.

-

The following tissues are carefully dissected and weighed:

-

Ventral prostate (androgenic marker)

-

Seminal vesicles (androgenic marker)

-

Levator ani muscle (anabolic marker)

-

-

The tissue weights are normalized to the body weight of the animal.

-

Statistical analysis is performed to compare the tissue weights of the treated groups to the control group. A significant increase in the weight of these tissues indicates androgenic and/or anabolic activity.

Conclusion

17β-(trimethylsiloxy)androst-4-en-3-one is best understood as a synthetic precursor to testosterone. Its biological activity is contingent on the in vivo hydrolysis of the trimethylsilyl ether to release the active androgen. The pharmacological effects are therefore those of testosterone, mediated primarily through the androgen receptor. These effects encompass a wide range of genomic and non-genomic actions, leading to the well-characterized anabolic and androgenic properties of this class of steroids. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of the biological activity of this and other related androgenic compounds.

References

- 1. Pitfalls in trimethylsilylation of anabolic steroids. New derivatisation approach for residue at ultra-trace level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. anasci.org [anasci.org]

- 3. The use of trimethylsilyl ethers in the characterization of natural sterols and steroid diols by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Improved Spectrophotometric Assays for Biocatalytic Silyl Ether Hydrolysis [mdpi.com]

- 5. SilE-R and SilE-S-DABB Proteins Catalying Enantiospecific Hydrolysis of Organosilyl Ethers - PubMed [pubmed.ncbi.nlm.nih.gov]

Silandrone as a Prodrug of Testosterone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Silandrone, also known as testosterone (B1683101) 17β-trimethylsilyl ether, is a synthetic anabolic-androgenic steroid (AAS) and a prodrug of testosterone. Developed in the 1960s, its unique chemical modification—the addition of a trimethylsilyl (B98337) ether group at the 17β-position of the testosterone molecule—confers distinct pharmacokinetic properties. Notably, this compound exhibits oral activity and a significantly prolonged duration of action compared to its parent compound, testosterone, and its short-chain esters like testosterone propionate. This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, metabolism, and the experimental methodologies used to characterize its activity.

Introduction

Testosterone, the primary male sex hormone, has therapeutic applications but is limited by poor oral bioavailability and a short biological half-life due to rapid first-pass metabolism in the liver. Prodrug strategies, such as esterification, have been employed to improve its pharmacokinetic profile. This compound represents an alternative approach, utilizing a silyl (B83357) ether linkage to temporarily mask the 17β-hydroxyl group of testosterone. This modification enhances its lipophilicity and protects it from rapid degradation, allowing for oral administration and sustained release of the active hormone. Upon administration, this compound is designed to undergo hydrolysis to release testosterone, which then exerts its physiological effects through the androgen receptor.

Chemical and Physical Properties

This compound is a derivative of testosterone with a trimethylsilyl group attached via an ether linkage at the C17β position.

| Property | Value |

| IUPAC Name | (8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(trimethylsilyloxy)-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

| Synonyms | Testosterone 17β-trimethylsilyl ether, 17β-(trimethylsiloxy)androst-4-en-3-one, SC-16148 |

| Molecular Formula | C₂₂H₃₆O₂Si |

| Molecular Weight | 360.61 g/mol |

| CAS Number | 5055-42-5 |

Mechanism of Action and Metabolism

This compound functions as a prodrug, meaning it is biologically inactive in its initial form and requires metabolic conversion to the active therapeutic agent, testosterone.[1]

Conversion to Testosterone

The primary step in this compound's mechanism of action is the hydrolysis of the 17β-trimethylsilyl ether bond to release free testosterone. This enzymatic or chemical cleavage is believed to occur in vivo, allowing for the gradual release of the active hormone. The trimethylsilyl group serves as a protective moiety, enhancing the compound's stability and resistance to first-pass metabolism.[1]

References

Structure-Activity Relationships of Silandrone and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Silandrone, also known as testosterone (B1683101) 17β-trimethylsilyl ether, is a synthetic anabolic-androgenic steroid (AAS) that emerged from research efforts in the 1960s to develop androgens with improved therapeutic profiles.[1] The primary structural modification in this compound compared to testosterone is the replacement of the 17β-hydroxyl group with a trimethylsilyl (B98337) (TMS) ether. This alteration profoundly impacts the molecule's physicochemical properties, leading to enhanced oral bioavailability and a prolonged duration of action upon parenteral administration.[2][3] This guide explores the SAR of this compound, focusing on how its chemical structure dictates its biological activity.

Structure-Activity Relationships

The core of this compound's unique activity lies in the 17β-trimethylsilyl ether modification. This structural change influences its potency, pharmacokinetics, and metabolic stability.

The Role of the 17β-Trimethylsilyl Ether Group

The introduction of the TMS group at the 17β-position of the testosterone scaffold is the key to this compound's altered pharmacological profile. This modification impacts the molecule in several ways:

-

Increased Lipophilicity: The TMS group significantly increases the lipophilicity of the steroid, which can enhance its absorption and distribution characteristics.

-

Steric Hindrance: The bulky TMS group provides steric hindrance at the 17β-position, protecting the ether linkage from rapid enzymatic hydrolysis. This contributes to its prolonged duration of action when administered via injection.[2]

-

Metabolic Stability: The silicon-oxygen bond is more stable against enzymatic cleavage in the liver compared to the ester bonds found in many testosterone prodrugs, which likely contributes to its oral activity.[3]

Comparative Activity of this compound

While precise, contemporary quantitative data on this compound and its analogs are scarce in the accessible scientific literature, early studies consistently report its superior potency and duration of action compared to testosterone propionate (B1217596), a commonly used testosterone ester.

Table 1: Qualitative Structure-Activity Relationship of this compound

| Compound | 17β-Substitution | Key SAR Observations |

| Testosterone | -OH | Parent compound, poor oral bioavailability, short duration of action. |

| Testosterone Propionate | -O-CO-CH₂CH₃ | Ester prodrug, improved duration of action over testosterone (parenteral), not orally active. |

| This compound | -O-Si(CH₃)₃ | Silyl (B83357) ether prodrug, significantly greater potency and longer duration of action than testosterone propionate (parenteral), orally active. |

Mechanism of Action

This compound acts as a prodrug of testosterone. Its mechanism of action involves the following key steps:

-

Administration and Distribution: Following oral or parenteral administration, this compound is absorbed and distributed throughout the body.

-

Hydrolysis: In target tissues, the trimethylsilyl ether bond of this compound is hydrolyzed, releasing the active hormone, testosterone.

-

Androgen Receptor Binding: The liberated testosterone binds to and activates the androgen receptor (AR), a ligand-activated nuclear transcription factor.

-

Conformational Change and Nuclear Translocation: Upon binding testosterone, the AR undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates to the cell nucleus.

-

Gene Transcription: In the nucleus, the AR-testosterone complex binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, thereby modulating their transcription and leading to the physiological effects associated with androgens.

Experimental Protocols

The evaluation of this compound and its analogs for anabolic and androgenic activity typically involves a combination of in vitro and in vivo assays.

In Vitro Androgen Receptor Binding Assay

This assay determines the binding affinity of a compound for the androgen receptor.

Methodology:

-

Receptor Preparation: Androgen receptors are typically obtained from the cytosol of ventral prostate tissue from castrated rats or from cell lines engineered to overexpress the human androgen receptor.

-

Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., ³H-R1881) is incubated with the receptor preparation in the presence of varying concentrations of the test compound (e.g., this compound).

-

Separation of Bound and Unbound Ligand: The bound radioligand is separated from the unbound radioligand using methods such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.

-

Quantification: The amount of bound radioactivity is measured using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This value is used to calculate the relative binding affinity (RBA) compared to a standard androgen like testosterone or dihydrotestosterone.

In Vivo Hershberger Assay

The Hershberger assay is a standardized in vivo method to assess the anabolic and androgenic activity of a compound in castrated male rats.

Methodology:

-

Animal Model: Immature male rats are castrated to remove the endogenous source of androgens.

-

Dosing: After a post-castration recovery period, the animals are treated with the test compound (e.g., this compound) daily for a specified period (typically 7-10 days). A vehicle control group and a positive control group (e.g., testosterone propionate) are included.

-

Tissue Collection: At the end of the treatment period, the animals are euthanized, and specific androgen-responsive tissues are dissected and weighed. These include:

-

Androgenic tissues: Ventral prostate, seminal vesicles.

-

Anabolic tissue: Levator ani muscle.

-

-

Data Analysis: The weights of the tissues from the treated groups are compared to those of the vehicle control group. An increase in the weight of the levator ani muscle is indicative of anabolic activity, while an increase in the weight of the ventral prostate and seminal vesicles indicates androgenic activity. The ratio of anabolic to androgenic activity can be calculated to determine the selectivity of the compound.

Future Directions and Analogs

The unique properties of this compound, particularly its oral activity and long duration of action, make it an interesting scaffold for the development of novel androgens and selective androgen receptor modulators (SARMs). Future research could focus on:

-

Synthesis of Novel Analogs: Modification of the silyl group (e.g., substitution with other alkyl or aryl groups) or alterations to the steroid backbone could lead to compounds with improved tissue selectivity and safety profiles.

-

Quantitative Re-evaluation: Modern analytical and pharmacological methods should be employed to quantitatively determine the binding affinity, in vitro potency, and in vivo anabolic/androgenic ratio of this compound to provide a clearer benchmark for new analogs.

-

Exploration of Other Silyl Ethers: The application of silyl ether chemistry to other steroidal and non-steroidal scaffolds could be a promising strategy for developing new orally active and long-acting therapeutic agents.

Conclusion

This compound's structure, characterized by the 17β-trimethylsilyl ether of testosterone, provides a classic example of how targeted chemical modification can dramatically improve the pharmacological properties of a parent molecule. While a lack of accessible quantitative data from its initial development era presents a challenge, the qualitative evidence for its enhanced potency, oral activity, and prolonged duration of action is well-established. The principles of its structure-activity relationship, centered on the protective and pharmacokinetic-modulating effects of the silyl ether group, offer valuable insights for contemporary drug design and development in the field of androgen research. Further investigation into this compound and its potential analogs using modern methodologies is warranted to fully exploit the therapeutic potential of this chemical class.

References

Initial Studies on the Anabolic-Androgenic Properties of Silandrone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silandrone (17β-trimethylsiloxyandrost-4-en-3-one), also known as testosterone (B1683101) 17β-trimethylsilyl ether, is a synthetic anabolic-androgenic steroid (AAS) developed in the 1960s by G. D. Searle & Company under the developmental code name SC-16148.[1] Initial research highlighted its unique profile as an orally active androgen with a significantly prolonged duration of action compared to testosterone propionate (B1217596).[1][2] This document provides a comprehensive overview of the foundational studies on this compound, detailing the experimental methodologies likely employed for its characterization and the relevant biological pathways. While specific quantitative data from the seminal 1966 study by Saunders remains elusive in publicly accessible literature, this guide synthesizes available information to provide a thorough understanding of this compound's initial scientific assessment.

Introduction

This compound emerged from research efforts in the mid-20th century focused on modifying the testosterone molecule to enhance its therapeutic properties. The introduction of a trimethylsilyl (B98337) ether group at the 17β position was a novel approach to protect the hydroxyl group from rapid metabolism, thereby aiming to improve oral bioavailability and extend the compound's physiological activity. Early reports confirmed that this compound possesses both anabolic and androgenic effects and is notably more potent than its parent compound's propionate ester.[1][2]

Quantitative Data Presentation

A comprehensive search for the initial quantitative data on this compound's anabolic and androgenic properties, including specific anabolic-to-androgenic ratios from the primary literature, was conducted. Unfortunately, the specific results from the foundational study by Saunders (1966), "A singularly long-acting ether of testosterone," which would contain this data, are not available in the publicly accessible domain. Therefore, a quantitative comparison table cannot be provided at this time. Qualitative descriptions from secondary sources indicate that this compound has "significantly greater potency than that of testosterone propionate".

Experimental Protocols

The initial evaluation of this compound's anabolic and androgenic properties would have relied on established in vivo and in vitro assays of the era. The following are detailed representations of the likely experimental protocols used.

Hershberger Assay for Anabolic and Androgenic Activity

The Hershberger assay is a standardized in vivo method to differentiate between anabolic and androgenic effects of a substance in castrated male rats.

Objective: To determine the anabolic (myotrophic) and androgenic effects of this compound.

Animal Model: Immature, castrated male rats (e.g., Sprague-Dawley or Wistar strain), typically 21-23 days old at the time of castration. Animals are allowed a post-operative recovery period of 7-10 days.

Experimental Groups:

-

Control Group: Vehicle administration (e.g., corn oil or sesame oil).

-

Testosterone Propionate (TP) Group (Reference): Subcutaneous injection of TP at a standard dose to serve as a positive control and benchmark.

-

This compound Group(s): Administration of this compound at various dose levels to determine a dose-response relationship.

Procedure:

-

Animals are randomly assigned to the experimental groups.

-

The test compounds (this compound) and reference compound (TP) are administered daily for 10 consecutive days. Administration can be via oral gavage (to assess oral activity) or subcutaneous injection.

-

Body weight is recorded daily.

-

On day 11, approximately 24 hours after the final dose, the animals are euthanized.

-

The following tissues are carefully dissected, trimmed of excess fat and connective tissue, and weighed:

-

Anabolic Indicator: Levator ani muscle.

-

Androgenic Indicators: Ventral prostate, seminal vesicles (with coagulating glands and their fluids).

-

-

The wet weights of these tissues are recorded.

Data Analysis: The mean tissue weights for each group are calculated. The anabolic activity is determined by the increase in the weight of the levator ani muscle, while the androgenic activity is assessed by the increase in the weights of the ventral prostate and seminal vesicles. The anabolic-to-androgenic ratio is calculated by comparing the relative effects on the levator ani versus the androgenic tissues, often normalized to the effects of testosterone propionate.

Androgen Receptor Binding Assay

This in vitro assay would have been used to determine the affinity of this compound for the androgen receptor (AR).

Objective: To quantify the binding affinity of this compound to the androgen receptor.

Materials:

-

Receptor Source: Cytosolic fraction from the ventral prostate of castrated rats.

-

Radioligand: A high-affinity, radioactively labeled androgen, such as [³H]-dihydrotestosterone ([³H]-DHT) or [³H]-methyltrienolone (R1881).

-

Test Compound: this compound, dissolved in a suitable solvent (e.g., ethanol (B145695) or DMSO).

-

Buffers and Reagents: Tris-HCl buffer, EDTA, dithiothreitol (B142953) (DTT), and charcoal-dextran suspension.

Procedure:

-

Cytosol Preparation: Rat ventral prostates are homogenized in a cold buffer and centrifuged at high speed to obtain the cytosolic fraction containing the androgen receptors.

-

Competitive Binding: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound).

-

Incubation: The mixture is incubated at a low temperature (e.g., 0-4°C) for a sufficient period to reach binding equilibrium.

-

Separation of Bound and Unbound Ligand: The unbound radioligand is removed by adding a charcoal-dextran suspension, which adsorbs the free radioligand, followed by centrifugation.

-

Quantification: The amount of radioactivity in the supernatant, representing the receptor-bound radioligand, is measured using a liquid scintillation counter.

Data Analysis: The data are used to generate a competition curve, plotting the percentage of radioligand binding against the concentration of the competitor (this compound). From this curve, the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Mandatory Visualizations

Androgen Receptor Signaling Pathway

Caption: Simplified signaling pathway of this compound via the Androgen Receptor.

Experimental Workflow for the Hershberger Assay

Caption: Workflow of the Hershberger Assay for anabolic and androgenic potency.

Conclusion

References

Methodological & Application

Application Notes & Protocols: Preparation of Silandrone for Cell Culture Experiments

Introduction

Silandrone is a novel synthetic small molecule compound with potential applications in [mention therapeutic area, e.g., oncology, immunology]. Small molecules are organic compounds, typically with a molecular weight under 900 Daltons, that can be designed to modulate specific biological pathways.[1] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and application of this compound in in vitro cell culture experiments.

Due to the novelty of this compound, these protocols are based on established best practices for handling new chemical entities (NCEs) in a research setting. Key objectives of this guide include:

-

Establishing a reliable method for solubilizing this compound.

-

Detailing the preparation of sterile, high-concentration stock solutions.

-

Providing a protocol to determine the optimal, non-toxic working concentration range for various cell lines.

-

Outlining a standardized procedure for treating cultured cells with this compound.

Adherence to these protocols will ensure the reproducibility and accuracy of experimental results involving this compound.

Materials and Reagents

-

This compound (powder form)

-

Cell Culture Grade Ethanol (B145695) (EtOH)[2]

-

Sterile Phosphate-Buffered Saline (PBS), pH 7.4[4]

-

Complete cell culture medium (e.g., DMEM, RPMI-1640, supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)

-

Sterile, amber, conical-bottom microcentrifuge tubes (1.5 mL)

-

Sterile syringe filters (0.2 or 0.22 µm pore size)

-

Pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Cell line of interest (e.g., HeLa, MCF-7, A549)

-

96-well, clear, flat-bottom tissue culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

MTT solubilization solution (e.g., SDS-HCl)

-

Microplate reader (absorbance at 570 nm)

-

Humidified incubator (37°C, 5% CO₂)

Protocol 1: Solubility and Stock Solution Preparation

The initial and most critical step is to determine a suitable solvent for this compound and prepare a sterile, high-concentration stock solution. Many water-insoluble compounds are dissolved in organic solvents like DMSO or ethanol for cell-based assays.

Solvent Solubility Test

It is crucial to identify a solvent that can dissolve this compound at a high concentration, allowing the final solvent concentration in the cell culture medium to be kept at a non-toxic level (typically ≤0.5% for DMSO).

Procedure:

-

Weigh 1-2 mg of this compound powder into a sterile microcentrifuge tube.

-

Add a small volume (e.g., 100 µL) of the first test solvent (e.g., DMSO).

-

Vortex vigorously for 1-2 minutes.

-

Visually inspect for complete dissolution against a light source.

-

If not fully dissolved, gentle warming (up to 37°C) or brief sonication can be attempted.

-

If the compound remains insoluble, repeat the process with a fresh tube and an alternative solvent like ethanol.

-

Record the solubility observations in a table.

Preparation of a 10 mM Stock Solution

Once a suitable solvent is identified (DMSO is the most common for novel compounds), a high-concentration stock solution can be prepared.

Procedure:

-

Calculate the volume of solvent required to make a 10 mM stock solution based on the molecular weight of this compound.

-

Formula: Volume (L) = (Mass (g) / Molecular Weight ( g/mol )) / 0.010 (mol/L)

-

-

Carefully weigh the required amount of this compound powder and place it in a sterile, amber tube.

-

Add the calculated volume of the chosen solvent (e.g., DMSO).

-

Vortex until the compound is completely dissolved.

-

Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile, amber tube. This step is crucial to prevent microbial contamination of cell cultures.

-

Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

-

Store the aliquots at -20°C or -80°C, protected from light.

Table 1: Example Solvent Solubility Test for this compound

| Solvent | Concentration Tested (mg/mL) | Observation | Suitability |

| Cell Culture Medium | 10 mg/mL | Insoluble, precipitate observed | Unsuitable |

| Ethanol (100%) | 10 mg/mL | Partially soluble, suspension | Poor |

| DMSO (100%) | 10 mg/mL | Completely dissolved, clear solution | Excellent |

Protocol 2: Determination of Optimal Working Concentration

Before conducting experiments, it is essential to determine the cytotoxic profile of this compound on the cell line of interest. A dose-response study using a cell viability assay, such as the MTT assay, is recommended. The MTT assay measures the metabolic activity of cells, which correlates with the number of viable cells.

Dose-Response Experiment using MTT Assay

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Prepare Serial Dilutions: Prepare serial dilutions of the this compound stock solution in complete cell culture medium. Start with a high concentration (e.g., 100 µM) and perform 1:2 or 1:10 dilutions.

-

Important: Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (e.g., 0.1%).

-

-

Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells (medium only).

-

Incubation: Incubate the plate for a desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Assay:

-

Add 10 µL of 5 mg/mL MTT solution to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.

-

Add 100 µL of MTT solubilization solution to each well to dissolve the formazan crystals.

-

Mix thoroughly and incubate for at least 4 hours or overnight at 37°C.

-

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control after subtracting the background absorbance. Plot the viability against the log of this compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).

Table 2: Example Data from a 48-hour Dose-Response Experiment

| This compound Conc. (µM) | Absorbance (570 nm) | % Cell Viability |

| 0 (Untreated) | 1.250 | 100% |

| 0 (Vehicle Control) | 1.245 | 99.6% |

| 0.1 | 1.230 | 98.4% |

| 1 | 1.150 | 92.0% |

| 10 | 0.630 | 50.4% |

| 50 | 0.150 | 12.0% |

| 100 | 0.080 | 6.4% |

From this data, a non-toxic concentration range (e.g., 0.1-1 µM) and a cytotoxic range can be identified for subsequent mechanism-of-action studies.

Visual Protocols and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow from receiving the powdered compound to analyzing its effect on cultured cells.

Caption: Workflow for preparing and testing this compound in cell culture.

Hypothetical Signaling Pathway Modulation

This diagram illustrates a hypothetical mechanism of action where this compound inhibits a key kinase in a cancer-related signaling pathway, leading to apoptosis.

Caption: this compound hypothetically inhibits a kinase, promoting apoptosis.

Troubleshooting

-

Compound Precipitation in Medium: If the compound precipitates when diluted from the DMSO stock into the aqueous culture medium, try diluting it in medium containing serum first, as proteins can help maintain solubility. Alternatively, prepare a more diluted intermediate stock in a DMSO/medium mixture before the final dilution.

-

High Vehicle Control Toxicity: If the vehicle control (e.g., 0.5% DMSO) shows significant cell death, reduce the final solvent concentration. This may require creating a more concentrated primary stock solution (e.g., 50-100 mM).

-

Inconsistent Results: Ensure consistent cell seeding density and proper mixing of the compound in the medium. Use single-use aliquots of the stock solution to avoid degradation from multiple freeze-thaw cycles.

Conclusion

This document provides a standardized framework for the preparation and initial cytotoxic evaluation of the novel compound this compound for in vitro cell culture experiments. By following these protocols, researchers can generate reliable and reproducible data, forming a solid foundation for further investigation into the compound's mechanism of action and therapeutic potential.

References

Dosage Considerations for Silandrone in Rodent Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silandrone (developmental code name: SC-16148) is a synthetic, orally active anabolic-androgenic steroid (AAS) and an androgen ether of testosterone (B1683101).[1] Developed in the 1960s, it demonstrated significantly greater potency and a much longer duration of action compared to testosterone propionate (B1217596) in early studies.[1] Although it was never commercially marketed, its unique properties as a long-acting, potent androgen make it a compound of interest for preclinical research in endocrinology and pharmacology. This document provides a guide to dosage considerations for this compound in rodent models, based on available historical data and general principles of AAS administration in laboratory settings. Due to the limited availability of detailed historical experimental data, specific quantitative dosage recommendations are not available. This guide therefore focuses on methodological considerations and general protocols for researchers investigating this compound.

Introduction to this compound (SC-16148)